Cyclopropanecarboximidamide Cyclopropanecarboximidamide
Brand Name: Vulcanchem
CAS No.: 54070-74-5
VCID: VC1972303
InChI: InChI=1S/C4H8N2/c5-4(6)3-1-2-3/h3H,1-2H2,(H3,5,6)
SMILES: C1CC1C(=N)N
Molecular Formula: C4H8N2
Molecular Weight: 84.12 g/mol

Cyclopropanecarboximidamide

CAS No.: 54070-74-5

Cat. No.: VC1972303

Molecular Formula: C4H8N2

Molecular Weight: 84.12 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropanecarboximidamide - 54070-74-5

Specification

CAS No. 54070-74-5
Molecular Formula C4H8N2
Molecular Weight 84.12 g/mol
IUPAC Name cyclopropanecarboximidamide
Standard InChI InChI=1S/C4H8N2/c5-4(6)3-1-2-3/h3H,1-2H2,(H3,5,6)
Standard InChI Key FXFPOKGPAPEJNE-UHFFFAOYSA-N
SMILES C1CC1C(=N)N
Canonical SMILES C1CC1C(=N)N

Introduction

Chemical Structure and Properties

Cyclopropanecarboximidamide, also known as cyclopropanecarbamidine or cyclopropylcarbamidine, is characterized by its cyclopropane ring and amidine functional group. The free base form has the molecular formula C₄H₈N₂, while its hydrochloride salt (C₄H₉ClN₂) is more commonly encountered in laboratory settings due to its stability .

The chemical structure features a three-membered cyclopropane ring with a carboximidamide group (–C(=NH)NH₂) attached. This amidine functional group contains a carbon atom double-bonded to one nitrogen atom and single-bonded to another, creating a structure with interesting chemical reactivity.

PropertyCyclopropanecarboximidamide (Free Base)Cyclopropanecarboximidamide Hydrochloride
Molecular FormulaC₄H₈N₂C₄H₉ClN₂
Molecular Weight84.12 g/mol120.58 g/mol
CAS Number431751 (Parent)57297-29-7
SMILES NotationC1(C(N)=N)CC1C1(C(N)=N)CC1.[H]Cl
InChIInChI=1S/C4H8N2/c5-4(6)3-1-2-3/h3H,1-2H2,(H3,5,6)InChI=1S/C4H8N2.ClH/c5-4(6)3-1-2-3;/h3H,1-2H2,(H3,5,6);1H

The compound's structure contributes to its reactivity, particularly through the amidine group which can participate in various chemical reactions, making it valuable in organic synthesis .

Physical Properties

The physical properties of cyclopropanecarboximidamide and its hydrochloride salt are important for handling and applications in research and industry. The hydrochloride salt is more extensively characterized due to its stability and commercial availability.

Physical PropertyCyclopropanecarboximidamide Hydrochloride
AppearanceWhite to almost white powder or crystalline solid
Melting Point123°C
Boiling Point133.6°C at 760 mmHg
Flash Point34.6°C
Vapor Pressure8.42 mmHg at 25°C
Water SolubilitySoluble
Storage ConditionInert atmosphere, Room Temperature
SensitivityHygroscopic

The hygroscopic nature of the hydrochloride salt necessitates storage in an inert atmosphere to maintain its integrity . Its good solubility in water makes it suitable for various applications in aqueous systems, particularly in pharmaceutical research and chemical synthesis.

Synthesis Methods

Several methods exist for the synthesis of cyclopropanecarboximidamide and its derivatives. The compound is typically prepared through modifications of cyclopropanecarboxylic acid derivatives.

From Cyclopropanecarboxamide

One approach involves the conversion of cyclopropanecarboxamide, which can be synthesized by reacting cyclopropane carbonyl chloride with ammonia:

  • Cyclopropane carbonyl chloride is dissolved in dichloromethane

  • Ammonia is purged through the solution for approximately 2 hours at room temperature

  • The solvent is removed under vacuum

  • The residue is taken up in ethyl acetate and filtered

  • The filtrate is concentrated to yield cyclopropanecarboxamide

  • Further modification to create the amidine group produces cyclopropanecarboximidamide

This method has been reported to yield pure cyclopropanecarboxamide as a crystalline solid with 100% yield, which can serve as a precursor for cyclopropanecarboximidamide.

Ester Amidation Process

Another important synthetic route involves the amidation of cyclopropanecarboxylic esters:

  • A cyclopropanecarboxylic ester (typically methyl or ethyl ester) is reacted with ammonia

  • The reaction is catalyzed by an alcoholate of a monohydric alcohol

  • The reaction proceeds at temperatures between 60-200°C

  • The ester conversion is typically carried out to 60-90% to maintain a manageable reaction mixture

  • The product is then isolated and purified

This method is particularly valuable for industrial-scale synthesis due to its efficiency and the ability to recycle the mother liquor for subsequent reactions.

Reaction ParameterTypical Conditions
CatalystAlcoholate of monohydric alcohol (1-8 carbon atoms)
Temperature Range60-200°C
Optimal Conversion60-90%
SolventMonohydric alcohol (often methanol or ethanol)
YieldNear quantitative over multiple cycles

The process avoids the use of additional hydrocarbon solvents, making it more environmentally friendly while maintaining high product purity and yield .

Applications in Research and Industry

Cyclopropanecarboximidamide and its derivatives have found numerous applications in chemical research and pharmaceutical development due to their unique structural features and reactivity.

Pharmaceutical Applications

The compound serves as an important building block in medicinal chemistry, particularly in the development of:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: These are used in the treatment of type 2 diabetes. Cyclopropanecarboximidamide derivatives have shown potential as scaffolds for developing selective DPP-4 inhibitors .

  • Enzyme Inhibitors: The unique structure of cyclopropanecarboximidamide makes it valuable for creating compounds that can interact with various enzymes and receptors.

  • Pyrimidine Derivatives: The compound has been used in the synthesis of 2-cyclopropyl-4-pyrimidine derivatives with potential biological activity .

As a Chemical Intermediate

Cyclopropanecarboximidamide serves as a versatile intermediate in organic synthesis:

  • It can be converted to cyclopropylamine, which is employed in pharmaceutical and plant protection industries .

  • The compound is used in the synthesis of heterocyclic compounds, particularly those containing nitrogen, which are important in drug discovery.

  • Its derivatives are valuable in the development of novel compounds with specific biological activities, as evidenced by research into IDO1 inhibitors with improved pharmacokinetics .

Chemical Reactivity and Behavior

The reactivity of cyclopropanecarboximidamide is largely determined by its functional groups and structural features.

Amidine Group Reactivity

The amidine group (–C(=NH)NH₂) exhibits several characteristic reactions:

  • Nucleophilic reactions: The nitrogen atoms can act as nucleophiles in various reactions.

  • Acid-base interactions: The compound can form salts with acids due to the basic nature of the amidine group.

  • Condensation reactions: The amidine group can participate in condensation reactions with carbonyl compounds to form heterocyclic structures.

Cyclopropane Ring Reactivity

The cyclopropane ring, with its strained three-membered structure, contributes to the reactivity profile:

  • Ring-opening reactions under certain conditions due to ring strain.

  • Participation in cycloaddition reactions.

  • Functionalization at the ring positions through various synthetic methods.

These reactive features make cyclopropanecarboximidamide a valuable scaffold in the design and synthesis of diverse chemical entities with potential biological activities.

Spectral Data and Analytical Characteristics

Spectral data is essential for the characterization and identification of cyclopropanecarboximidamide and its derivatives.

Mass Spectral Data

Mass spectral data for cyclopropanecarboximidamide hydrochloride shows characteristic fragmentation patterns :

m/zRelative Intensity (%)
15.02.1
18.021.8
28.024.3
36.085.9
38.035.6
39.042.7
41.069.7

The mass spectrum was obtained using direct ionization at 75 eV with a source temperature of 160°C and sample temperature of 170°C .

NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information for cyclopropanecarboximidamide. For the cyclopropane ring portion, typical ^1H NMR signals appear in the range of 0.7-2.1 ppm, with the cyclopropyl methine proton appearing around 2.10 ppm .

Related Compounds and Derivatives

Cyclopropanecarboximidamide serves as a scaffold for numerous derivatives with diverse properties and applications.

Substituted Derivatives

Several substituted derivatives have been synthesized and studied:

  • 1-(4-Chlorophenyl)cyclopropane-1-carboximidamide: Features a 4-chlorophenyl group attached to the cyclopropane ring, which alters its reactivity and potential biological activities.

  • 1-(Trifluoromethyl)cyclopropane-1-carboximidamide: Contains a trifluoromethyl group that significantly affects the electronic properties of the molecule, enhancing its stability and potential for interactions with biological targets.

  • Cyclopropylpyrimidine derivatives: Synthesized using cyclopropanecarboximidamide as a key building block, these compounds have been investigated for their biological activities, including potential as enzyme inhibitors .

Structural Comparisons

The following table compares key structural features of cyclopropanecarboximidamide with some of its derivatives:

CompoundMolecular FormulaKey Structural FeaturePotential Applications
CyclopropanecarboximidamideC₄H₈N₂Basic amidine scaffoldSynthetic intermediate, pharmaceutical building block
1-(4-Chlorophenyl)cyclopropane-1-carboximidamideC₁₀H₁₁ClN₂4-Chlorophenyl substituentEnhanced binding to biological targets
1-(Trifluoromethyl)cyclopropane-1-carboximidamideC₅H₇F₃N₂Trifluoromethyl groupIncreased metabolic stability
Cyclopropane-1-carboximidamide in pyrimidine derivativesVariousIncorporation into larger heterocyclic systemsDPP-4 inhibitors, enzyme modulators

These structural variations allow for fine-tuning of chemical and biological properties, making cyclopropanecarboximidamide derivatives valuable in pharmaceutical research and development.

Hazard TypeClassification
GHS ClassificationH315, H319, H335
Hazard StatementCauses skin irritation; Causes serious eye irritation; May cause respiratory irritation
Hazard ClassIrritant
WGK Germany3
Risk Codes36/37/38 - Irritating to eyes, respiratory system and skin

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